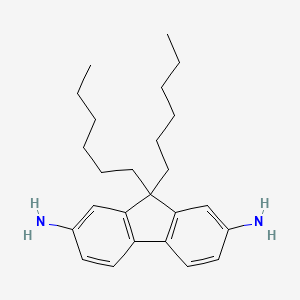

9,9-Dihexyl-9H-fluorene-2,7-diamine

Description

9,9-Dihexyl-9H-fluorene-2,7-diamine is a fluorene-based compound featuring two hexyl side chains at the 9-position and amine groups at the 2- and 7-positions. This structural design enhances solubility in organic solvents while maintaining a rigid, planar fluorene backbone, making it advantageous for optoelectronic applications. It is widely employed as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and solar cells . For instance, in Sb₂S₃ solar cells, it achieves a power conversion efficiency (PCE) of 8% using chemical bath deposition . Its polymeric form, poly(9,9-dihexyl-9H-fluorene-2,7-diyl) (PF6), has been integrated into OLEDs as a hole-transport layer (HTL), demonstrating compatibility with inkjet printing for flexible substrates .

Properties

Molecular Formula |

C25H36N2 |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

9,9-dihexylfluorene-2,7-diamine |

InChI |

InChI=1S/C25H36N2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,26-27H2,1-2H3 |

InChI Key |

RNKZODZMIBBTFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-diamine typically involves the following steps:

Starting Material: The synthesis begins with fluorene, which undergoes alkylation to introduce hexyl groups at the 9th position.

Nitration: The alkylated fluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.

Reduction: The nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9,9-Dihexyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

9,9-Dihexyl-9H-fluorene-2,7-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.

Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge-carrier mobility and electroluminescence properties

Mechanism of Action

The mechanism of action of 9,9-Dihexyl-9H-fluorene-2,7-diamine involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s ability to transport charge efficiently is due to its conjugated system, which allows for the delocalization of electrons. In biological systems, the amino groups can interact with proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Alkyl Chain Modifications

Aromatic Substituents

- CzFA : Incorporation of carbazole and spirobi[fluoren] groups creates a bipolar host material, balancing hole and electron transport in OLEDs. This design achieves a 21.8 lm/W power efficiency, outperforming conventional CBP hosts .

- Dithiophene derivatives : Replacing amines with thiophenes enhances π-conjugation and charge mobility, making them suitable for light-emitting polymers .

Electron-Deficient Groups

- Dibenzoyl derivatives: The ketone groups in (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) stabilize excited states, enabling applications in photostable luminescent dyes .

Biological Activity

9,9-Dihexyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula . It is a derivative of fluorene characterized by two hexyl groups at the 9th position and amino groups at the 2nd and 7th positions. This compound has garnered attention for its potential applications in various fields, particularly in biological systems and electronic materials. This article explores its biological activity, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves:

- Alkylation : Starting from fluorene, hexyl groups are introduced to the 9th position.

- Nitration : The alkylated fluorene undergoes nitration to add nitro groups at the 2nd and 7th positions.

- Reduction : Finally, the nitro groups are reduced to amino groups using hydrogen gas in the presence of palladium on carbon as a catalyst.

The compound's reactivity includes oxidation of amino groups to form nitroso or nitro derivatives and substitution reactions leading to various functionalized derivatives .

The mechanism of action for this compound involves its interaction with molecular targets in biological systems. The amino groups can engage with proteins and other biomolecules, potentially altering their functions. In electronic applications, its conjugated system allows for efficient charge transport due to electron delocalization .

Anticancer Activity

Recent studies have demonstrated that fluorene derivatives exhibit significant anticancer properties. For instance, derivatives synthesized from related fluorene structures showed remarkable activity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mode of action often involves inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Table 1: Anticancer Activity of Fluorene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,7-Dibromo-9H-fluorene | A549 | 15 | |

| 2-(4-Methoxyphenyl)-9H-fluorene | MDA-MB-231 | 12 | |

| 9,9-Dihexyl-9H-fluorene | A549 | 18 |

Antimicrobial Activity

In addition to anticancer properties, compounds based on fluorene structures have shown antimicrobial activity against multidrug-resistant strains. For example, some synthesized derivatives exhibited high activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Fluorene Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | S. aureus | 10 | |

| Azetidinone Derivative | E. coli | 8 |

Case Studies

- Fluorescent Probes : Research has indicated that this compound can be utilized in developing fluorescent probes due to its favorable optical properties. This application is particularly relevant in biological imaging where fluorescence is used to visualize cellular processes .

- Organic Light Emitting Diodes (OLEDs) : The compound's excellent charge-carrier mobility makes it suitable for use in OLEDs. Studies have shown that incorporating such fluorene derivatives into OLED structures enhances their efficiency and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.